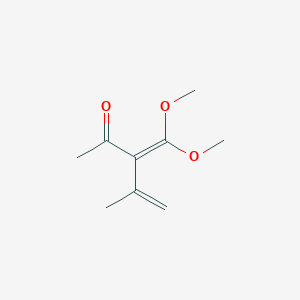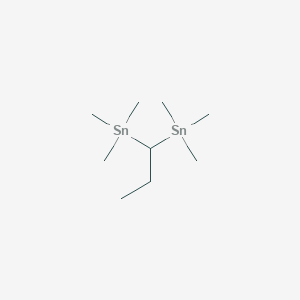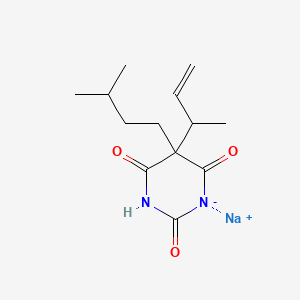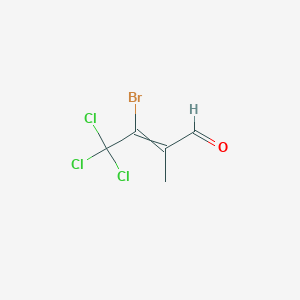
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide, followed by further functionalization to introduce the bromine and phenylethenyl groups . Another approach involves the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.
Applications De Recherche Scientifique
Chemistry: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors .
Biology and Medicine: This compound and its derivatives have shown potential as enzyme inhibitors, particularly as elastase inhibitors and protease inhibitors . These properties make them valuable in the development of therapeutic agents for various diseases.
Industry: In the industrial sector, derivatives of 4H-3,1-Benzoxazin-4-one are used as fungicidal agents and in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which exhibit insecticidal and larvicidal properties .
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes such as elastase and protease, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares the benzoxazinone core structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-Substituted 4H-3,1-benzoxazin-4-one derivatives:
Uniqueness: The presence of both the bromine atom and the phenylethenyl group in 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- makes it unique compared to other benzoxazinone derivatives. These functional groups can enhance its reactivity and expand its range of applications in scientific research and industry.
Propriétés
Numéro CAS |
71822-63-4 |
|---|---|
Formule moléculaire |
C16H10BrNO2 |
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
6-bromo-2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H10BrNO2/c17-12-7-8-14-13(10-12)16(19)20-15(18-14)9-6-11-4-2-1-3-5-11/h1-10H |
Clé InChI |
FSHOMKHJBFDOMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)

![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
